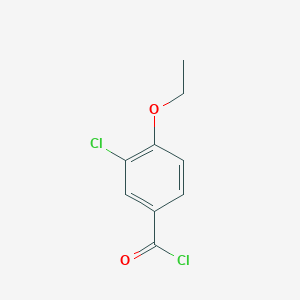
3-Chloro-4-ethoxybenzoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-ethoxybenzoyl chloride is an organic compound with the molecular formula C9H8Cl2O2 and a molecular weight of 219.06 g/mol . It is a derivative of benzoyl chloride, characterized by the presence of a chlorine atom at the third position and an ethoxy group at the fourth position on the benzene ring. This compound is used in various chemical reactions and has applications in different fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4-ethoxybenzoyl chloride can be synthesized through the chlorination of 4-ethoxybenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is carried out under reflux conditions, where the 4-ethoxybenzoic acid is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux, and the reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases. The resulting product is purified by distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient distillation units to ensure high yield and purity of the product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety of the process.
化学反应分析
Types of Reactions
3-Chloro-4-ethoxybenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or alcohols.
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous base to form 3-chloro-4-ethoxybenzoic acid.
Condensation Reactions: It can react with amines to form amides, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the HCl formed during the reaction.
Hydrolysis: The reaction is carried out in the presence of water or an aqueous base, such as sodium hydroxide (NaOH).
Condensation: The reaction with amines is typically carried out in an inert solvent, such as dichloromethane, under mild heating conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted benzoyl derivatives, such as 3-chloro-4-ethoxybenzamide.
Hydrolysis: The major product is 3-chloro-4-ethoxybenzoic acid.
Condensation: The major products are amides, such as 3-chloro-4-ethoxybenzamide.
科学研究应用
3-Chloro-4-ethoxybenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the preparation of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: It is used in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-Chloro-4-ethoxybenzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to attack by nucleophiles, leading to the formation of various substituted products. The presence of the chlorine atom and the ethoxy group on the benzene ring influences the compound’s reactivity and selectivity in different chemical reactions.
相似化合物的比较
Similar Compounds
4-Ethoxybenzoyl chloride: Similar structure but lacks the chlorine atom at the third position.
3-Chlorobenzoyl chloride: Similar structure but lacks the ethoxy group at the fourth position.
4-Chlorobenzoyl chloride: Similar structure but lacks the ethoxy group and has the chlorine atom at the fourth position.
Uniqueness
3-Chloro-4-ethoxybenzoyl chloride is unique due to the presence of both the chlorine atom and the ethoxy group on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity to the compound, making it valuable in specific synthetic applications where such properties are desired.
属性
IUPAC Name |
3-chloro-4-ethoxybenzoyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O2/c1-2-13-8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKVJZXJNMWZMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
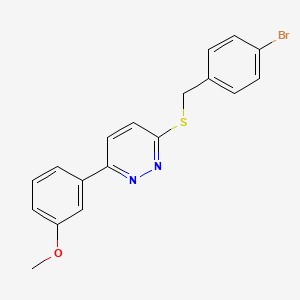
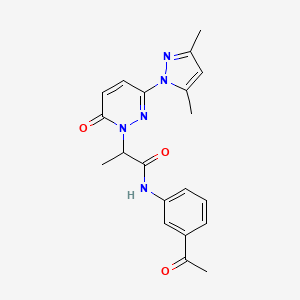
![2-(benzo[d]isoxazol-3-yl)-N-((2-(furan-2-yl)pyridin-4-yl)methyl)acetamide](/img/structure/B2405936.png)
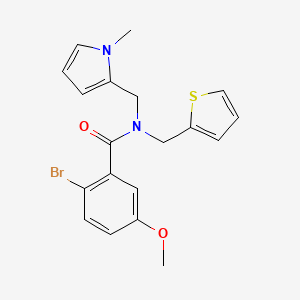
![[4-(Benzimidazol-1-ylmethyl)phenyl]methanol](/img/structure/B2405940.png)
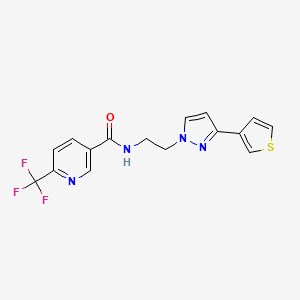
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2405942.png)
![5-[[3-[(3-Carboxy-4-hydroxyphenyl)iminomethyl]indol-1-yl]methyl]furan-2-carboxylic acid](/img/structure/B2405944.png)
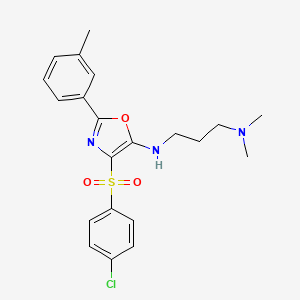
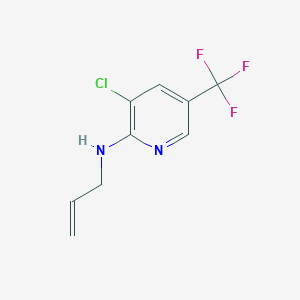
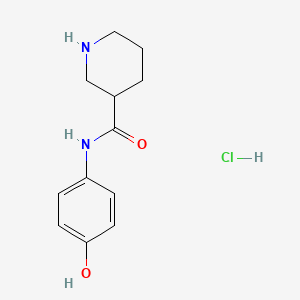
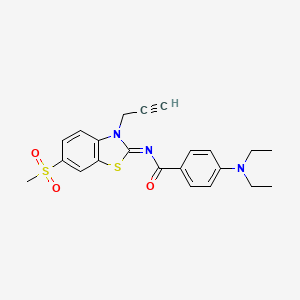
![2-Chloro-N-[3-(difluoromethoxy)cyclopentyl]propanamide](/img/structure/B2405953.png)
![N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2405956.png)
